BenchChemオンラインストアへようこそ!

CI 926

Antihypertensive efficacy Spontaneously hypertensive rat (SHR) Alpha-1 adrenoceptor antagonist

CI 926 (PD 78787; 3-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-2,4-imidazolidinedione) is a phenylpiperazine-imidazolidinedione antihypertensive agent originally developed by Warner-Lambert/Parke-Davis Pharmaceutical Research. Unlike conventional quinazoline-based alpha-1 adrenoceptor antagonists (e.g., prazosin, doxazosin, terazosin) or angiotensin-converting enzyme (ACE) inhibitors (e.g., quinapril/CI-906 from the same originator), CI 926 exerts its blood pressure-lowering effects through a dual mechanism: peripheral alpha-1 adrenoceptor blockade (IC50 82 nM vs.

Molecular Formula C18H26N4O2
Molecular Weight 330.4 g/mol
CAS No. 104683-52-5
Cat. No. B027027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI 926
CAS104683-52-5
Synonyms3-(4-(4-(3-methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolinedione
CI 926
CI-926
PD 78787
PD-78787
Molecular FormulaC18H26N4O2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)CCCCN3C(=O)CNC3=O
InChIInChI=1S/C18H26N4O2/c1-15-5-4-6-16(13-15)21-11-9-20(10-12-21)7-2-3-8-22-17(23)14-19-18(22)24/h4-6,13H,2-3,7-12,14H2,1H3,(H,19,24)
InChIKeySRAHKOZZGVIVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CI 926 (CAS 104683-52-5): Antihypertensive Research Compound with Dual Peripheral Alpha-1 and Central Serotonergic Mechanisms


CI 926 (PD 78787; 3-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-2,4-imidazolidinedione) is a phenylpiperazine-imidazolidinedione antihypertensive agent originally developed by Warner-Lambert/Parke-Davis Pharmaceutical Research . Unlike conventional quinazoline-based alpha-1 adrenoceptor antagonists (e.g., prazosin, doxazosin, terazosin) or angiotensin-converting enzyme (ACE) inhibitors (e.g., quinapril/CI-906 from the same originator), CI 926 exerts its blood pressure-lowering effects through a dual mechanism: peripheral alpha-1 adrenoceptor blockade (IC50 82 nM vs. [³H]WB4101 in rat brain) combined with central serotonergic (5-HT1A) agonism and dopaminergic (DA-2) antagonism . The compound is orally active across both renin-dependent and renin-independent hypertension models and remains a valuable research tool for studying multi-mechanism antihypertensive pharmacology and phenylpiperazine-associated lenticular toxicology .

Why Prazosin or Quinapril Cannot Substitute for CI 926 in Mechanistic Hypertension Research


CI 926 occupies a unique pharmacological space that is not recapitulated by any single marketed antihypertensive. Prazosin and other quinazoline-based alpha-1 blockers (doxazosin, terazosin) provide only peripheral alpha-1 adrenoceptor antagonism and lack the central serotonergic (5-HT1A agonist) and dopaminergic (DA-2 antagonist) activities that contribute to CI 926's antihypertensive efficacy . Conversely, ACE inhibitors such as quinapril (CI-906)—developed by the same originator company—operate through an entirely distinct renin-angiotensin-aldosterone system (RAAS) mechanism and do not engage adrenoceptors or central monoaminergic pathways . Critically, direct head-to-head studies demonstrate that CI 926 produces an additional blood pressure reduction beyond supermaximal prazosin doses, and maintains full efficacy over repeated dosing without the first-dose tolerance characteristic of prazosin . These pharmacodynamic differences mean that substituting CI 926 with a pure alpha-1 blocker or an ACE inhibitor would fundamentally alter the experimental phenotype in any mechanistic hypertension or neuropharmacology study.

CI 926 Differentiation Evidence: Head-to-Head and Class-Level Quantitative Comparisons for Procurement Decisions


Superior Antihypertensive Efficacy vs. Prazosin in Spontaneously Hypertensive Rats (SHR)

In the spontaneously hypertensive rat (SHR) model, single oral doses of CI 926 (0.3–10 mg/kg) produced greater maximal blood pressure reductions than prazosin administered across a 10-fold wider dose range (0.3–100 mg/kg), establishing superior efficacy in this genetic hypertension model . Both compounds caused dose-related blood pressure decreases; however, CI 926 was explicitly reported as 'more efficacious' at comparable oral doses . This finding is pivotal because SHR is the most widely used genetic model of essential hypertension and a standard screening platform for antihypertensive drug development, meaning CI 926's superiority in this system carries translational weight for selecting tool compounds that maximize effect size in mechanistic studies.

Antihypertensive efficacy Spontaneously hypertensive rat (SHR) Alpha-1 adrenoceptor antagonist Oral dosing

Absence of First-Dose Tolerance vs. Prazosin: Maintained Antihypertensive Response Over Repeated Dosing

The maximal antihypertensive response to CI 926 in SHR was unchanged after three consecutive days of oral dosing, whereas prazosin exhibited a pronounced first-dose effect—an exaggerated initial response followed by attenuation on subsequent days . The first-dose phenomenon of prazosin is a well-documented clinical liability characterized by symptomatic orthostatic hypotension upon treatment initiation, driven by alpha-1 adrenoceptor desensitization . CI 926's resistance to this tachyphylaxis suggests that its non-alpha-1-mediated mechanisms (central 5-HT1A agonism and DA-2 antagonism) functionally compensate for any alpha-1 receptor desensitization that may occur . This sustained efficacy profile makes CI 926 a superior research tool for chronic dosing studies where consistent pharmacodynamic effect over time is essential for experimental reproducibility.

First-dose effect Tachyphylaxis Repeated dosing Alpha-1 blocker tolerance

Non-Alpha-1-Mediated Antihypertensive Mechanism: Additional BP Reduction Beyond Supermaximal Prazosin Doses

In anesthetized normotensive dogs, CI 926 administered in the presence of supermaximal blood pressure-lowering doses of prazosin—doses sufficient to fully saturate peripheral alpha-1 adrenoceptors—produced an additional, statistically significant reduction in blood pressure . Furthermore, at equivalent degrees of alpha-1 adrenoceptor blockade in anesthetized rats, CI 926 tended to exert greater hypotensive activity than prazosin . These findings provide direct functional evidence for a non-alpha-1 component to CI 926's antihypertensive action, consistent with its concurrent central 5-HT1A receptor activation (decreased brain 5-HT turnover, reduced 5-HIAA levels, and decreased 5-HT synthesis rate) and DA-2 receptor blockade (increased DA turnover antagonized by pergolide) . No marketed quinazoline alpha-1 blocker (prazosin, doxazosin, terazosin) demonstrates this dual peripheral-central mechanism.

Multi-mechanism antihypertensive Alpha-1 independent Add-on therapy Prazosin-insensitive BP reduction

Central 5-HT1A Receptor Agonism: A Pharmacological Signature Absent from All Marketed Alpha-1 Blockers

CI 926 (3–30 mg/kg i.p.) produced a dose-dependent decrease in rat brain serotonin (5-HT) turnover, as evidenced by reduced concentrations of the 5-HT metabolite 5-hydroxyindoleacetic acid (5-HIAA) and a reduced rate of 5-HT synthesis . These effects are characteristic of centrally acting 5-HT agonists. Based on receptor binding data, CI 926 preferentially activates 5-HT1A receptors over 5-HT1B and 5-HT2 subtypes . In contrast, prazosin, doxazosin, and terazosin are pharmacologically silent at serotonergic receptors—their antihypertensive action is mediated exclusively through peripheral alpha-1 adrenoceptor blockade on vascular smooth muscle . The 5-HT1A agonism of CI 926 is hypothesized to contribute to its antihypertensive efficacy through central sympathoinhibition, a mechanism that may explain its superior efficacy in SHR and its ability to lower blood pressure beyond alpha-1 saturation .

5-HT1A agonism Serotonin turnover Central antihypertensive mechanism Neuropharmacology

Model-Dependent Efficacy Differentiation: Superior in Genetic Hypertension (SHR) but Inferior in Renovascular Hypertension (2K1C) vs. Prazosin

CI 926 and prazosin exhibit a striking inversion of relative efficacy depending on the hypertension model. In SHR (genetic, renin-independent hypertension), CI 926 was more efficacious than prazosin . However, in the two-kidney one-clip (2K1C) renal hypertensive rat model (renin-dependent hypertension), prazosin was more efficacious than CI 926 at identical oral doses of 1–10 mg/kg . This model-dependent efficacy inversion is not explained by simple alpha-1 antagonist potency and likely reflects the differential contribution of CI 926's central serotonergic mechanism, which may be more relevant in genetic/neurogenic hypertension than in renin-driven hypertension . In perinephritic hypertensive dogs (a low-renin volume-dependent model), CI 926 at 10 mg/kg p.o. lowered blood pressure by 20%, further confirming efficacy across models of varying renin status .

Renovascular hypertension 2K1C model Model-dependent pharmacology Renin-dependent hypertension

Distinct Imidazolidinedione Scaffold: Structural Differentiation from Quinazoline-Based Alpha-1 Blockers

CI 926 is built on an imidazolidinedione core linked via a butyl spacer to a 4-(3-methylphenyl)piperazine moiety (CAS 104683-52-5; molecular formula C₁₈H₂₆N₄O₂; MW 330.42) . This scaffold is structurally and biosynthetically distinct from the 4-amino-6,7-dimethoxyquinazoline nucleus shared by all marketed selective alpha-1 blockers—prazosin, doxazosin, and terazosin . The phenylpiperazine-imidazolidinedione pharmacophore of CI 926 confers its unique polypharmacology: the piperazine moiety mediates alpha-1 adrenoceptor binding (IC50 82 nM vs. [³H]WB4101), while the imidazolidinedione and methylphenyl substituents contribute to 5-HT1A, DA-2, and alpha-2 receptor interactions . The structurally related compound CI-927 (3-[[4-[4-(3-ethoxyphenyl)-1-piperazinyl]butyl]amino]-5,5-dimethyl-2-cyclohexen-1-one) differs by a single substituent (ethoxy vs. methyl) and a cyclohexenone core instead of imidazolidinedione, confirming that subtle structural modifications in this series can redirect pharmacological profiles .

Imidazolidinedione Phenylpiperazine Chemical scaffold Structure-activity relationship Molecular differentiation

Optimal Research and Procurement Application Scenarios for CI 926 (CAS 104683-52-5)


Mechanistic Dissection of Renin-Independent vs. Renin-Dependent Antihypertensive Pathways

CI 926's model-dependent efficacy inversion—superior to prazosin in SHR (renin-independent genetic hypertension) but inferior in 2K1C renal hypertension (renin-dependent)—makes it an ideal pharmacological probe for laboratories investigating how renin status modulates antihypertensive drug response . A study design employing CI 926, prazosin, and an ACE inhibitor across SHR, 2K1C, and perinephritic hypertensive dog models can dissect the relative contributions of peripheral alpha-1 blockade, central serotonergic tone, and RAAS suppression to blood pressure control in each hypertensive phenotype. CI 926's 20% blood pressure reduction at 10 mg/kg in perinephritic hypertensive dogs provides a third reference point in volume-dependent hypertension .

Chronic Dosing Studies Requiring Stable Antihypertensive Pharmacodynamics Without Tachyphylaxis

For researchers conducting multi-day or multi-week hypertension protocols, CI 926's demonstrated absence of first-dose tolerance—maintaining full maximal antihypertensive efficacy over three consecutive days of oral dosing in SHR, in contrast to prazosin's attenuated day-2/3 response —eliminates the need for dose re-titration and reduces data variability caused by time-dependent efficacy drift. This property is particularly valuable for studies examining end-organ protection, vascular remodeling, or chronic baroreflex resetting where consistent blood pressure control throughout the protocol is a critical experimental requirement .

Neuropharmacological Studies of Central Serotonergic Contributions to Blood Pressure Regulation

CI 926 is one of very few tool compounds that combine peripheral alpha-1 adrenoceptor antagonism with central 5-HT1A receptor agonism in a single molecule . Researchers studying the role of central serotonergic pathways in cardiovascular regulation can use CI 926 to simultaneously engage both peripheral and central mechanisms, then employ selective 5-HT1A antagonists (e.g., WAY-100635) to isolate the serotonergic contribution to the observed antihypertensive effect. The compound's dose-dependent decrease in brain 5-HT turnover (3–30 mg/kg i.p.), reduced 5-HIAA levels, and reduced 5-HT synthesis rate provide well-characterized neurochemical endpoints for correlating central serotonergic activity with hemodynamic outcomes .

Safety Pharmacology and Toxicology Screening: Phenylpiperazine Cataractogenesis Model Compound

CI 926 (PD 78787) produced mature bilateral cataracts in 7 of 8 beagle dogs at 10 mg/kg/day after 41 weeks of subchronic oral administration, with drug accumulation in the lens averaging 4 μg/mL and histopathological evidence of lenticular fiber swelling, vacuolation, and dissolution . This well-characterized cataractogenic liability provides a positive control compound for pharmaceutical toxicology screening programs evaluating lenticular safety of phenylpiperazine-containing drug candidates. Procurement of CI 926 enables safety pharmacology laboratories to benchmark their screening assays against a compound with a documented, dose-dependent, and temporally defined cataractogenic progression.

Quote Request

Request a Quote for CI 926

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.